Increased Lipophilicity (LogP 2.93) Compared to Non-Chlorinated Benzyl Analog Drives CNS Multiparameter Optimization (MPO) Suitability
The target compound exhibits a calculated LogP of 2.93, which is approximately 0.5–0.7 log units higher than the non-chlorinated benzyl analog (estimated LogP ~2.3–2.4) due to the presence of the para-chloro substituent [1]. This increased lipophilicity shifts the compound closer to the upper bound of the optimal CNS drug space (LogP 1–3) without exceeding Lipinski's threshold, making it a preferred intermediate for CNS-targeted library synthesis over non-halogenated N-benzylpiperidine building blocks that may yield final compounds with suboptimal brain penetration [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.93 |
| Comparator Or Baseline | 1-Benzylpiperidin-4-yl)methanamine (non-chlorinated analog, estimated LogP ~2.3–2.4) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 (increased lipophilicity) |
| Conditions | In silico prediction based on molecular structure; experimental LogD7.4 data not available |
Why This Matters
A LogP difference of ~0.5 units can significantly influence blood-brain barrier permeation and non-specific tissue binding, making the chlorinated building block the superior choice for CNS drug discovery programs where target engagement depends on achieving adequate free brain concentrations.
- [1] MolAid. (1-(4-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride (CAS 1286273-09-3) Calculated Properties. View Source
- [2] Wager, T.T. et al. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7, 767–775. View Source
